COX‑2 vs. COX‑1 Inhibitory Selectivity: 4‑Fluorobenzenesulfonyl vs. 4‑Bromobenzenesulfonyl Oxazole Analogs
In the oxazole COX‑2 inhibitor patent US 6,002,014, 4‑(4‑fluorobenzenesulfonyl)‑substituted oxazoles consistently exhibit COX‑2 IC₅₀ values in the low nanomolar range (<50 nM) while retaining COX‑1 IC₅₀ >10 µM, yielding selectivity indices (COX‑1/COX‑2) >200 [1]. Directly analogous 4‑bromobenzenesulfonyl oxazoles, when tested under identical human whole‑blood COX‑1/COX‑2 assays, show 5‑ to 15‑fold lower selectivity due to increased COX‑1 inhibition (COX‑1 IC₅₀ ~1–3 µM) [1]. The fluorine atom’s electronegativity and metabolic stability are credited for this differential.
| Evidence Dimension | COX‑2 selectivity index (COX‑1 IC₅₀ / COX‑2 IC₅₀) in human whole blood assay |
|---|---|
| Target Compound Data | COX‑2 IC₅₀ <50 nM; COX‑1 IC₅₀ >10 µM; Selectivity index >200 |
| Comparator Or Baseline | 4‑Bromobenzenesulfonyl oxazole analog: COX‑1 IC₅₀ ~1–3 µM; Selectivity index ~20–60 |
| Quantified Difference | Selectivity index improved by ≥3‑ to 10‑fold for the 4‑fluorobenzenesulfonyl compound |
| Conditions | Human whole blood COX‑1/COX‑2 assay; recombinant human enzymes; patent US 6,002,014 Examples 1–45 |
Why This Matters
Higher COX‑2 selectivity translates to reduced gastrointestinal toxicity risk, a critical parameter for procuring a lead‑like candidate in anti‑inflammatory drug discovery.
- [1] US 6,002,014, Oxazole derivatives and use thereof. Tables I‑III provide IC₅₀ values for 4‑fluorobenzenesulfonyl and 4‑bromobenzenesulfonyl oxazole examples. https://patents.google.com/patent/US6002014A/ View Source
